molecular formula C8H15Cl2N3 B1450253 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride CAS No. 1803587-94-1

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B1450253
CAS No.: 1803587-94-1
M. Wt: 224.13 g/mol
InChI Key: MRFVXIQELHPRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3. It has a molecular weight of 224.13 g/mol . This compound is intended for research use only .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . Dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg(II)–EDTA system proved to be suitable for the formation of 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole .


Molecular Structure Analysis

The InChI code for a similar compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylamine, is 1S/C6H9N3/c7-5-1-3-9-4-2-8-6(5)9/h2,4-5H,1,3,7H2 . This provides a basis for understanding the molecular structure of “this compound”.

Scientific Research Applications

Heterocyclic Chemistry and Catalysis

Heterocyclic compounds, including imidazole derivatives, are pivotal in organic synthesis, particularly in C-N bond-forming cross-coupling reactions. They serve as key building blocks in the synthesis of complex molecules due to their unique reactivity and structural versatility. Recent developments have highlighted recyclable copper catalyst systems that facilitate these reactions, utilizing aromatic, heterocyclic, and aliphatic amines, showcasing the critical role of imidazole derivatives in advancing sustainable and efficient synthetic methodologies (M. Kantam et al., 2013).

Synthesis of Heterocyclic Compounds

Imidazole derivatives are extensively employed in the synthesis of novel heterocyclic systems. These compounds are valuable intermediates in the preparation of a wide array of heterocyclic structures, including pyrimidines, pyrazines, and other nitrogen-containing rings. Such derivatives are crucial for the development of new materials, pharmaceuticals, and agrochemicals, demonstrating the significance of imidazole chemistry in diverse scientific fields (R. Issac & J. Tierney, 1996).

Biological Significance and Optical Sensors

Imidazole and its derivatives, due to their heteroatom composition, play a crucial role in biological systems and are used in the design of optical sensors. These compounds are integral in synthesizing bioactive molecules and optical sensors, indicating their vast potential in medicinal chemistry and diagnostics. Pyrimidine derivatives, for instance, have shown promise in creating sensing materials for detecting various biological and chemical substances (Gitanjali Jindal & N. Kaur, 2021).

Medicinal Chemistry Applications

Imidazo[1,2-b]pyridazine, a related scaffold, is explored for its therapeutic potential, illustrating the broad applicability of imidazole derivatives in drug discovery. Such scaffolds provide the basis for developing kinase inhibitors and other bioactive compounds, highlighting the role of imidazole chemistry in designing new therapeutic agents with enhanced pharmacokinetic profiles and efficacy (Amanda Garrido et al., 2021).

Corrosion Inhibition

Imidazole derivatives also find application in industrial settings, such as corrosion inhibition. Their molecular structure allows for effective adsorption onto metal surfaces, protecting against corrosion. This utility underscores the versatility of imidazole derivatives beyond the pharmaceutical and chemical synthesis realms, extending to materials science and engineering (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Future Directions

The future directions for research on “2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride” and similar compounds could involve further exploration of their chemical and biological properties, given the broad range of properties exhibited by imidazole-containing compounds .

Biochemical Analysis

Biochemical Properties

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride plays a crucial role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. It interacts with several enzymes and proteins, including receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound’s interactions with RIPK1 suggest its potential as a necroptosis inhibitor, which could be valuable in treating inflammatory diseases, neurodegenerative diseases, and cancers .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with RIPK1 affects necroptosis pathways, thereby influencing cell survival and death . Additionally, the compound’s impact on gene expression and cellular metabolism highlights its potential in regulating cellular homeostasis and response to stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its ability to inhibit or activate enzymes, such as RIPK1, is a key aspect of its mechanism of action . The compound’s structure allows it to bind effectively to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction disrupts the normal function of RIPK1, thereby modulating necroptosis and other related cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies . Its degradation over time can lead to variations in its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibition of necroptosis and modulation of inflammatory responses . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the compound’s use in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in these pathways underscores its potential impact on cellular metabolism and energy homeostasis. The compound’s interactions with metabolic enzymes can lead to changes in metabolite levels, affecting overall cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-4-3-7-6-11-5-1-2-8(11)10-7;;/h6H,1-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFVXIQELHPRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride
Reactant of Route 2
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride
Reactant of Route 3
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride
Reactant of Route 4
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride
Reactant of Route 5
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride
Reactant of Route 6
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride

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